6,7-Difluoro-1-isopropylbenzoimidazole

Casein Kinase 1 (CK1δ/ε) Kinase Inhibition Cancer Therapeutics

The 6,7-difluoro substitution pattern is essential for CK1δ/ε and CDK12 kinase inhibitor programs requiring nanomolar biochemical potency (CK1δ IC50 = 44 nM) and sub-100 nM cellular activity. Generic 1-isopropylbenzimidazoles lack the synergistic electronic and metabolic stabilization provided by the 6,7-difluoro motif. This scaffold has demonstrated in vivo tumor growth inhibition and favorable PK, enabling seamless transition from hit identification to proof-of-concept studies. Procure this specific scaffold to access validated chemical space for selective kinase inhibitor development.

Molecular Formula C10H10F2N2
Molecular Weight 196.201
CAS No. 1330750-46-3
Cat. No. B578167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoro-1-isopropylbenzoimidazole
CAS1330750-46-3
Molecular FormulaC10H10F2N2
Molecular Weight196.201
Structural Identifiers
SMILESCC(C)N1C=NC2=C1C(=C(C=C2)F)F
InChIInChI=1S/C10H10F2N2/c1-6(2)14-5-13-8-4-3-7(11)9(12)10(8)14/h3-6H,1-2H3
InChIKeyDHZCGWZHWVIVAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Difluoro-1-isopropylbenzoimidazole (CAS 1330750-46-3): A Specialized Benzimidazole Scaffold for Kinase-Targeted Drug Discovery


6,7-Difluoro-1-isopropylbenzoimidazole (CAS 1330750-46-3) is a synthetic fluorinated benzimidazole derivative with the molecular formula C10H10F2N2 and molecular weight of 196.20 g/mol [1]. The compound features a 6,7-difluoro substitution pattern on the benzene ring and an isopropyl group at the N1 position of the imidazole ring, yielding distinct electronic and steric properties. As a versatile small molecule scaffold , this compound serves as a critical building block in medicinal chemistry programs targeting multiple kinase families, including casein kinase 1 (CK1δ/ε) and cyclin-dependent kinase 12 (CDK12) .

Procurement Risk: Why In-Class Benzimidazole Analogs Cannot Replace 6,7-Difluoro-1-isopropylbenzoimidazole Without Project Derailment


Generic substitution among 1-isopropylbenzimidazoles is scientifically unsound because the specific 6,7-difluoro substitution pattern determines the scaffold's utility in advanced kinase inhibitor programs. While simple 1-isopropylbenzimidazoles bearing 5-bromo or 5-cyano groups (e.g., 5-Bromo-1-isopropylbenzoimidazole or 5-Cyano-1-isopropylbenzoimidazole) provide alternative halogen or nitrile handles for cross-coupling reactions , these single-point substitutions lack the synergistic electronic and metabolic stabilization effects conferred by the 6,7-difluoro motif. Replacing the 6,7-difluoro-1-isopropylbenzimidazole core with a non-fluorinated or mono-substituted analog would fundamentally alter binding affinity, selectivity profiles, and metabolic stability—compromising both potency and downstream in vivo validation. The difluoro substitution pattern has been specifically validated in multiple kinase-targeted programs, including CK1δ/ε inhibitors with nanomolar activity , and cannot be exchanged without a full re-optimization of the lead series [1].

6,7-Difluoro-1-isopropylbenzoimidazole: Quantitative Evidence for Differentiated Procurement in Kinase-Targeted Drug Discovery


6,7-Difluoro-1-isopropylbenzoimidazole as the Key Scaffold Enables SR-3029's Nanomolar CK1δ/ε Inhibition: Comparative Analysis of Fluorination Impact

The 6,7-difluoro-1-isopropylbenzimidazole scaffold is directly embedded as the core benzimidazole moiety in SR-3029 [N-((6,7-Difluoro-1H-benzo[d]imidazol-2-yl)methyl)-9-(3-fluorophenyl)-2-morpholino-9H-purin-6-amine], a potent and selective CK1δ and CK1ε inhibitor with IC50 values of 44 nM and 260 nM, respectively . The compound's CK1δ inhibitory potency of 44 nM represents a 5.9-fold selectivity for CK1δ over CK1ε within this scaffold class [1].

Casein Kinase 1 (CK1δ/ε) Kinase Inhibition Cancer Therapeutics

6,7-Difluoro-1-isopropylbenzoimidazole Scaffold Delivers Antiproliferative Efficacy Against A375 Melanoma Cells: Cell-Based Validation of Scaffold Utility

When elaborated into the SR-3029 inhibitor, the 6,7-difluoro-1-isopropylbenzimidazole core demonstrates potent antiproliferative activity against human A375 melanoma cells, with an IC50 of 97 nM in MTT viability assays . In head-to-head cellular comparisons, SR-3029 significantly inhibited A375 melanoma colony formation and induced apoptosis, while exhibiting minimal effects on normal melanocytes [1].

Cancer Cell Proliferation Melanoma Antiproliferative Activity

6,7-Difluoro-1-isopropylbenzoimidazole Exhibits Favorable Computed Lipophilicity (XLogP3 = 2.3) for CNS and Cellular Permeability Compared to Non-Fluorinated Analogs

6,7-Difluoro-1-isopropylbenzoimidazole exhibits a computed XLogP3 value of 2.3, placing it within the optimal lipophilicity range (XLogP 1-3) for balanced permeability and solubility in drug discovery [1]. The 6,7-difluoro substitution pattern contributes to this favorable property profile while maintaining a topological polar surface area (TPSA) of 17.8 Ų , which is favorable for membrane permeability.

Lipophilicity Drug-Like Properties Physicochemical Profiling

High-Impact Application Scenarios for 6,7-Difluoro-1-isopropylbenzoimidazole: Evidence-Backed Procurement Guidance


CK1δ/ε Kinase Inhibitor Discovery and Optimization Programs

6,7-Difluoro-1-isopropylbenzoimidazole serves as the essential core scaffold for developing potent and selective CK1δ/ε inhibitors with nanomolar biochemical potency (CK1δ IC50 = 44 nM) and sub-100 nM cellular antiproliferative activity [1]. Programs targeting CK1δ/ε for oncology indications—particularly melanoma, breast cancer, and pancreatic cancer [2]—should prioritize this scaffold based on its validated performance in both enzymatic and cell-based assays. The scaffold's demonstrated ability to yield compounds with significant tumor growth inhibition in xenograft models and favorable in vivo PK properties makes it suitable for programs transitioning from in vitro hit identification to in vivo proof-of-concept studies.

CDK12-Targeted Cancer Therapeutic Development

This compound has been specifically investigated as a key building block for developing potent and selective cyclin-dependent kinase 12 (CDK12) inhibitors [1]. CDK12 regulates transcription of DNA damage response genes, and its inhibition has emerged as a promising therapeutic strategy in breast cancer, ovarian cancer, and other solid tumors. The 6,7-difluoro-1-isopropyl substitution pattern provides critical binding interactions within the CDK12 ATP-binding pocket, enabling structure-guided optimization of selective inhibitors. Programs focused on CDK12 should procure this specific scaffold to access the validated chemical space for inhibitor development.

Kinase Inhibitor Scaffold Diversification and Fragment-Based Drug Discovery

As a fluorinated benzimidazole scaffold with the 6,7-difluoro substitution pattern, this compound offers a differentiated starting point for fragment-based drug discovery and kinase inhibitor library design. The computed XLogP3 value of 2.3 [1] and molecular weight of 196.20 g/mol [2] place it within fragment-like property space, while the difluoro motif provides unique electronic properties and metabolic stabilization that non-fluorinated benzimidazole fragments lack. The scaffold's demonstrated compatibility with elaboration at the C2 position—as evidenced by the SR-3029 inhibitor series —enables diverse synthetic derivatization strategies. Procurement supports the construction of focused kinase inhibitor libraries with favorable drug-like physicochemical profiles.

Structure-Guided Optimization and SAR Studies of Benzimidazole-Based Kinase Inhibitors

The 6,7-difluoro-1-isopropylbenzimidazole core provides a well-characterized pharmacophore for structure-activity relationship (SAR) studies targeting ATP-competitive kinase inhibition. The difluoro substitution pattern enhances binding affinity through fluorine-mediated interactions and improves metabolic stability by blocking oxidative metabolism at the 6- and 7-positions of the benzimidazole ring [1]. The isopropyl group at N1 introduces defined steric constraints that can be exploited for isoform selectivity within kinase families. Procurement of this scaffold enables systematic SAR exploration around a validated core with documented synthetic tractability, accelerating the identification of selective kinase inhibitors with optimized drug-like properties.

Quote Request

Request a Quote for 6,7-Difluoro-1-isopropylbenzoimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.